molecular formula C12H27NO3 B12690395 Einecs 282-926-7 CAS No. 84473-71-2

Einecs 282-926-7

Katalognummer: B12690395
CAS-Nummer: 84473-71-2
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: XZDLYNLZRWUNAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isononanoic acid, compound with 1-aminopropan-2-ol, typically involves the reaction of isononanoic acid with 1-aminopropan-2-ol in a 1:1 molar ratio . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Isononanoic acid, compound with 1-aminopropan-2-ol, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Isononanoic acid, compound with 1-aminopropan-2-ol, has several scientific research applications:

Wirkmechanismus

The mechanism by which isononanoic acid, compound with 1-aminopropan-2-ol, exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isononanoic acid: A related compound with similar chemical properties.

    1-Aminopropan-2-ol: Another related compound that shares the aminopropanol moiety.

Uniqueness

Isononanoic acid, compound with 1-aminopropan-2-ol, is unique due to its specific combination of isononanoic acid and 1-aminopropan-2-ol in a 1:1 ratio. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

84473-71-2

Molekularformel

C12H27NO3

Molekulargewicht

233.35 g/mol

IUPAC-Name

1-aminopropan-2-ol;7-methyloctanoic acid

InChI

InChI=1S/C9H18O2.C3H9NO/c1-8(2)6-4-3-5-7-9(10)11;1-3(5)2-4/h8H,3-7H2,1-2H3,(H,10,11);3,5H,2,4H2,1H3

InChI-Schlüssel

XZDLYNLZRWUNAJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCCCC(=O)O.CC(CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.